Sodium 2-(tert-butoxy)acetate
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Overview
Description
Sodium 2-(tert-butoxy)acetate is an organic compound with the molecular formula C6H11NaO3. It is a sodium salt derivative of 2-(tert-butoxy)acetic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-(tert-butoxy)acetate can be synthesized through the reaction of tert-butyl bromoacetate with sodium hydroxide. The reaction typically occurs in an aqueous medium, where sodium hydroxide acts as a base to deprotonate the tert-butyl bromoacetate, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(tert-butoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce 2-(tert-butoxy)acetic acid and sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Hydrolysis: Typically involves water or aqueous acidic conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, using an alkyl halide can produce a new ester.
Hydrolysis: Produces 2-(tert-butoxy)acetic acid and sodium hydroxide.
Scientific Research Applications
Sodium 2-(tert-butoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: Can be used in the synthesis of biologically active compounds.
Industry: Utilized in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of sodium 2-(tert-butoxy)acetate involves its role as a nucleophile in substitution reactions. The tert-butoxy group can be displaced by other nucleophiles, leading to the formation of new compounds. The sodium ion acts as a counterion, stabilizing the negative charge on the oxygen atom .
Comparison with Similar Compounds
Sodium tert-butoxide: Similar in structure but lacks the acetate group.
Potassium tert-butoxide: Similar to sodium tert-butoxide but with potassium as the counterion.
Lithium tert-butoxide: Another analogue with lithium as the counterion, used in similar applications as sodium and potassium tert-butoxide.
Uniqueness: Sodium 2-(tert-butoxy)acetate is unique due to the presence of the acetate group, which allows it to participate in a wider range of chemical reactions compared to its counterparts. This makes it a versatile reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C6H11NaO3 |
---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxy]acetate |
InChI |
InChI=1S/C6H12O3.Na/c1-6(2,3)9-4-5(7)8;/h4H2,1-3H3,(H,7,8);/q;+1/p-1 |
InChI Key |
XIPOCDZNTGYIFE-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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